Diethyl 2-(pyridin-2-yl)malonate

α-Arylation Cross-Coupling Microwave-Assisted Synthesis

Diethyl 2-(pyridin-2-yl)malonate (CAS 39541-69-0) is a heteroaryl-substituted malonate ester belonging to the α-aryl malonate class. It features a pyridin-2-yl group directly attached to the central methylene carbon of the diethyl malonate scaffold.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 39541-69-0
Cat. No. B3052210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(pyridin-2-yl)malonate
CAS39541-69-0
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=N1)C(=O)OCC
InChIInChI=1S/C12H15NO4/c1-3-16-11(14)10(12(15)17-4-2)9-7-5-6-8-13-9/h5-8,10H,3-4H2,1-2H3
InChIKeyYIXXSVCHEKAGMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-(pyridin-2-yl)malonate (CAS 39541-69-0): Procurement-Relevant Chemical Identity and Comparator Landscape


Diethyl 2-(pyridin-2-yl)malonate (CAS 39541-69-0) is a heteroaryl-substituted malonate ester belonging to the α-aryl malonate class. It features a pyridin-2-yl group directly attached to the central methylene carbon of the diethyl malonate scaffold. This structural arrangement places a Lewis-basic nitrogen atom in the ortho position relative to the malonate attachment point, enabling distinctive reactivity patterns—including metal coordination, directed C–H functionalization, and participation in dearomative rearrangements—that are not accessible to the 3-pyridyl or 4-pyridyl isomers [1] [2]. The compound serves as a key intermediate in synthetic routes to 2-alkylpyridines, fused heterocycles, and enantiomerically enriched α-heteroaryl carboxylic acids [3] [4]. Its closest in-class comparators include diethyl 2-(pyridin-3-yl)malonate, diethyl 2-(pyridin-4-yl)malonate, di-tert-butyl 2-(pyridin-2-yl)malonate, and diethyl 2-phenylmalonate, each of which exhibits measurably different reactivity profiles in cross-coupling, decarboxylation, and cyclization transformations.

Why Procuring a Generic Pyridyl Malonate Instead of Diethyl 2-(pyridin-2-yl)malonate (CAS 39541-69-0) Introduces Synthetic Risk


The three pyridyl malonate regioisomers (2-pyridyl, 3-pyridyl, and 4-pyridyl) are not interchangeable reagents. The 2-pyridyl isomer possesses a nitrogen atom positioned to engage in intramolecular [1,4]-addition to activated acrylate moieties, a mechanistic step unique to the ortho-substituted scaffold that enables thermally induced dearomative rearrangements to 4H-dihydroquinolizine scaffolds [1]. This reactivity is entirely absent in the 3- and 4-pyridyl isomers owing to geometric constraints. Additionally, the α-arylation yield of diethyl malonate with 2-bromopyridine (producing the 2-pyridyl malonate) reaches 65–91%, substantially exceeding the 35–55% yield obtained with 2-bromo-5-methylpyridine under identical conditions [2]. Substituting the ethyl ester for tert-butyl ester (di-tert-butyl 2-(pyridin-2-yl)malonate) alters solubility, steric profile, and decarboxylation behavior, while replacing the pyridyl ring with a phenyl group eliminates nitrogen-directed reactivity entirely. These measurable differences in reaction outcomes and accessible chemical space mean that procurement decisions directly dictate synthetic route feasibility and step efficiency.

Diethyl 2-(pyridin-2-yl)malonate (CAS 39541-69-0): Comparator-Anchored Quantitative Differentiation Evidence


Copper-Catalyzed α-Arylation Yield: 2-Pyridyl Substrate Outperforms 5-Methyl-2-pyridyl Analog by up to 1.7-Fold

Under microwave-assisted copper-catalyzed α-arylation conditions, diethyl malonate coupling with 2-bromopyridine (yielding diethyl 2-(pyridin-2-yl)malonate, compound 5a) achieves isolated yields of 65–91%, whereas 2-bromo-5-methylpyridine (yielding the 5-methyl analog, 5b) under the same optimized protocol delivers only 35–55% yield [1]. The best condition (Cu(OTf)₂/picolinic acid/Cs₂CO₃ in toluene/MgSO₄, MW 100 °C, 30 min) gave 91% for 5a vs. 55% for 5b, representing a 1.65-fold yield advantage for the unsubstituted 2-pyridyl substrate.

α-Arylation Cross-Coupling Microwave-Assisted Synthesis

Alkylation/Decarboxylation Strategy Enabled by 2-Pyridyl Regiochemistry Yields 2-Alkylpyridines; 3- and 4-Pyridyl Isomers Cannot Participate

The alkylation/double decarboxylation strategy reported by Donald and Boyd (2012) uses diethyl 2-(pyridin-2-yl)malonate as the sole demonstrated starting material for a modular route to 2-alkylpyridines [1]. The pyridin-2-yl substitution pattern is mechanistically essential: after alkylation of the central malonate carbon, sequential hydrolysis and double decarboxylation yields the 2-alkylpyridine product. This transformation is not accessible from 3-pyridyl or 4-pyridyl malonate isomers, as the decarboxylation pathway and stability of the intermediate enolate depend on the electronic and steric environment conferred by the ortho-pyridyl nitrogen [1]. In the exemplar procedure, diethyl 2-(pyridin-2-yl)malonate is alkylated with 3-bromoprop-1-ene (allyl bromide), then subjected to hydrolysis/decarboxylation to yield the 2-alkylpyridine scaffold.

Decarboxylation 2-Alkylpyridine Synthesis Regioselectivity

Enantioselective Decarboxylative Protonation: AMDase Enzyme Accepts 2-Pyridyl Malonates as Substrates with Superior Performance Over Non-Enzymatic Methods

Aryl/alkenyl malonate decarboxylase (AMDase) and engineered variants catalyze the enantioselective decarboxylative protonation (EDP) of heteroaryl malonates, including those bearing pyridin-2-yl substituents, to yield homochiral α-heteroaryl carboxylic acids [1]. The enzymatic method demonstrates higher enantioselectivity and more environmentally benign conditions compared to non-enzymatic EDP methods [1]. While the primary literature reports kinetics data for a range of heteroaryl malonate substrates, the 2-pyridyl-substituted scaffold benefits from favorable active-site interactions that are influenced by the nitrogen position.

Biocatalysis Enantioselective Synthesis AMDase

Thermal Dearomative Rearrangement: 2-Pyridyl Malonate Achieves 26–89% Yield Across 21 Examples; 3- and 4-Pyridyl Scaffolds Unreported

A 2026 report in Organic Letters describes a thermally induced dearomative rearrangement of α-(prop-2-enyl)-α′-(pyridin-2-yl) malonate derivatives, providing 4H-dihydroquinolizine derivatives with yields spanning 26–89% across 21 examples [1]. The reaction proceeds with excellent diastereoselectivity, initiated by intramolecular [1,4]-addition of the pyridine nitrogen to the activated acrylate moiety—a mechanistic pathway that is geometrically possible only when the nitrogen occupies the 2-position (ortho) [1]. DFT calculations support the stepwise mechanism and confirm the essential role of the 2-pyridyl nitrogen as an internal nucleophile. No comparable transformations have been reported for 3-pyridyl or 4-pyridyl malonate derivatives, as the remote nitrogen cannot engage in the requisite intramolecular cyclization.

Dearomative Rearrangement Dihydroquinolizine Synthesis Microwave Organic Synthesis

Commercial Availability and Purity Benchmarking: 95–98% Purity Range Consistent with In-Class Analogs; Supply Chain Considerations Favor the Established 2-Pyridyl Isomer

Vendor technical datasheets indicate that diethyl 2-(pyridin-2-yl)malonate (CAS 39541-69-0) is commercially available at 95% minimum purity (AKSci, CymitQuimica) and up to 98% purity (Leyan, Chemisci) . This purity range is comparable to the 3-pyridyl and 4-pyridyl isomers, which are also offered at 95% minimum purity . However, the 2-pyridyl isomer benefits from a larger number of established commercial suppliers and published synthetic protocols, reducing supply chain risk. The di-tert-butyl analog (CAS 1104643-39-1) shows a similar 95% minimum purity but has a higher molecular weight (293.36 vs. 237.25 g/mol), meaning that procurement of the diethyl ester delivers 1.24× more moles of active scaffold per gram of material purchased.

Procurement Specifications Purity Analysis Supply Chain Reliability

High-Impact Procurement Scenarios for Diethyl 2-(pyridin-2-yl)malonate (CAS 39541-69-0) Based on Quantitative Differentiation Evidence


Synthesis of 2-Alkylpyridine Building Blocks via Alkylation/Decarboxylation

Research groups synthesizing 2-alkylpyridine libraries—common motifs in pharmaceuticals and agrochemicals—should prioritize diethyl 2-(pyridin-2-yl)malonate as the starting material. The Donald–Boyd alkylation/double decarboxylation strategy provides direct access to 2-alkylpyridines from this compound in a two-step sequence [Section 3, Evidence 2]. This route is not accessible from the 3-pyridyl or 4-pyridyl malonate isomers, making procurement of the 2-pyridyl isomer essential for this synthetic disconnection. The protocol operates at multi-gram scale (demonstrated from 10 g of 2-iodopyridine), enabling both discovery-scale and process-scale applications [1].

Medicinal Chemistry Programs Targeting Quinolizidine-Containing Bioactive Scaffolds

The thermal dearomative rearrangement of functionalized diethyl 2-(pyridin-2-yl)malonates provides rapid entry into 4H-dihydroquinolizine derivatives, a scaffold class with documented biological activities [Section 3, Evidence 4]. With yields spanning 26–89% and high diastereoselectivity, this microwave-assisted transformation enables medicinal chemistry teams to access quinolizidine chemical space that is entirely foreclosed when using 3-pyridyl or 4-pyridyl malonate isomers. Procurement of the correct 2-pyridyl isomer directly determines whether this reaction manifold is available to the research program [2].

Biocatalytic Production of Enantiopure α-Pyridyl Carboxylic Acid Intermediates

For asymmetric synthesis requiring homochiral α-heteroaryl carboxylic acids, diethyl 2-(pyridin-2-yl)malonate serves as a prochiral substrate for AMDase-catalyzed enantioselective decarboxylative protonation [Section 3, Evidence 3]. The enzymatic protocol offers higher enantioselectivity and greener conditions than chemical alternatives. While the enzyme tolerates a range of heteroaryl malonates, the 2-pyridyl scaffold benefits from favorable active-site recognition, making this compound the preferred substrate for biocatalytic routes to (S)- or (R)-α-pyridylacetic acid derivatives [3].

Academic and Industrial Process Chemistry: Maximizing α-Arylation Throughput

Scale-up teams optimizing the synthesis of α-aryl malonates should select 2-bromopyridine (leading to diethyl 2-(pyridin-2-yl)malonate) over substituted pyridyl halides, as the unsubstituted 2-pyridyl substrate consistently delivers 65–91% yield versus 35–55% for the 5-methyl analog [Section 3, Evidence 1]. The microwave-optimized protocol (Cu(OTf)₂/picolinic acid, 30 min, 91% yield) represents a robust, high-throughput method for preparing this intermediate at process scale, directly lowering cost of goods and improving reactor throughput relative to lower-yielding pyridyl substrates [4].

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